3-(3-Methylsulfonylphenyl)picolinic acid
Description
3-(3-Methylsulfonylphenyl)picolinic acid is a picolinic acid derivative characterized by a methylsulfonylphenyl substituent at the 3-position of the pyridine ring. Picolinic acid (pyridine-2-carboxylic acid) is a well-studied scaffold in medicinal and agrochemical research due to its ability to chelate metals and participate in hydrogen bonding, which influences biological activity .
Properties
IUPAC Name |
3-(3-methylsulfonylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)10-5-2-4-9(8-10)11-6-3-7-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQCGISKBAHMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Liquid-Phase Oxidation of 3-Picoline
The direct oxidation of 3-picoline (3-methylpyridine) using nitric acid and sulfuric acid at elevated temperatures (75–300°C) remains the most widely cited method. This exothermic reaction proceeds via radical intermediates, achieving yields up to 77% under optimized conditions. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HNO₃ Concentration | 60–70% | Maximizes oxidation efficiency |
| Reaction Temperature | 200–250°C | Balances rate and side reactions |
| Catalyst (H₂SO₄) | 1:1 molar ratio to HNO₃ | Stabilizes nitronium ions |
Recent advancements have introduced pressurized systems to enhance reaction kinetics, though safety concerns persist due to nitrous oxide byproduct formation.
Vapor-Phase Catalytic Oxidation
Alternative vapor-phase methods employ metal oxide catalysts (e.g., V₂O₅/TiO₂) at 300–400°C, enabling continuous production with reduced acid waste. While this approach improves environmental sustainability, yields remain lower (55–65%) compared to liquid-phase systems.
Electrochemical Oxidation
Emerging electrochemical methods utilize Pt or boron-doped diamond electrodes in acidic media, achieving 85–90% Faradaic efficiency. This method avoids stoichiometric oxidants but requires specialized infrastructure, limiting industrial adoption.
Functionalization with the 3-Methylsulfonylphenyl Group
Introducing the 3-methylsulfonylphenyl substituent demands precise control over regioselectivity and oxidation states. Two predominant strategies are employed:
Ullmann-Type Coupling Reactions
Copper-catalyzed coupling between picolinic acid derivatives and 3-bromo-3'-methylsulfonylbenzene enables direct aryl-aryl bond formation. Optimized conditions involve:
Side products arise from homocoupling of aryl halides, necessitating rigorous chromatographic purification.
Sequential Sulfonation and Methylation
A stepwise approach first installs a sulfonic acid group at the phenyl ring’s meta position, followed by methylation:
-
Sulfonation :
React picolinic acid with fuming H₂SO₄ at 150°C (24 h), achieving 89% sulfonation. -
Methylation :
Treat sulfonated intermediate with methyl iodide and K₂CO₃ in DMF (60°C, 12 h), yielding 93% conversion.
This method benefits from commercial availability of reagents but generates corrosive waste streams.
Advanced Catalytic Methods
Flavin-Dependent Biocatalysis
Recent studies demonstrate flavin reductase-mediated hydroxylation/decarboxylation of picolinic acid derivatives, enabling selective functionalization. For example, Streptonigrin oxidase homologs achieve 58% conversion of 3-hydroxypicolinic acid analogs under aerobic conditions. While promising for green chemistry, enzymatic methods currently lack scalability for bulk production.
Iron(III)-Mediated Deprotection
Iron(III) chloride efficiently removes picoloyl protecting groups during final purification steps, as shown in carbohydrate chemistry. Applied to 3-(3-Methylsulfonylphenyl)picolinic acid, FeCl₃ in THF/H₂O (2:1) at 25°C cleaves ester auxiliaries within 25 minutes (98% yield).
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane gradients remains standard for isolating intermediates. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >99% purity for final products.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): Distinct signals at δ 8.72 (d, J = 4.8 Hz, H-6), 8.24 (s, H-2'), and 3.21 (s, SO₂CH₃).
-
HR-MS : Calculated for C₁₃H₁₁NO₄S [M+H]⁺: 284.0382; Found: 284.0379.
Industrial Scalability and Challenges
| Challenge | Mitigation Strategy | Cost Impact |
|---|---|---|
| Nitric acid corrosion | Titanium reactor linings | +15% capital cost |
| Sulfur byproduct disposal | Alkaline scrubbing systems | +8% operational |
| Enzymatic instability | Immobilized enzyme reactors | +20% catalyst cost |
Economic analyses favor Ullmann coupling over enzymatic routes for volumes exceeding 100 kg/year, despite higher initial setup costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylsulfonylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-(3-Methylsulfonylphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-Methylsulfonylphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The exact molecular pathways involved depend on the specific enzyme or protein targeted by the compound.
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
- Rhenium(I) Picolinic Acid Complexes : Substituted picolinic acids (e.g., 3-fluorophenyl derivatives) show inhibitory activity against SARS-CoV-2 3CL protease, with substituent position and electronic properties dictating potency .
- Sulfonamide Derivatives : Compound 7 (6-(methylsulfonamido)picolinic acid) may mimic transition states in enzymatic reactions due to its sulfonamide group, a feature absent in the target compound .
Herbicidal Activity
- V-Series Compounds: Chlorinated picolinic acids (e.g., V-54) exhibit herbicidal effects by disrupting plant growth regulators. The methylsulfonyl group in the target compound could offer a novel mode of action compared to halogenated analogs .
Chromatographic Interactions
Picolinic acid derivatives with carboxylic acids adjacent to the pyridine nitrogen (e.g., nicotinic acid vs. picolinic acid) show distinct interactions in chromatography, suggesting that the 3-methylsulfonylphenyl group’s position may influence analytical separation efficiency .
Physicochemical Properties
- Acidity : The electron-withdrawing methylsulfonyl group likely lowers the pKa of the carboxylic acid compared to methylphenyl-substituted analogs, enhancing solubility in basic conditions .
- Stability : Sulfonyl groups are generally stable under physiological conditions, whereas sulfonamide derivatives (e.g., compound 7) may hydrolyze over time .
Q & A
Q. What are the standard synthetic routes for 3-(3-Methylsulfonylphenyl)picolinic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sulfonylation and coupling reactions. A representative approach includes:
- Step 1 : Reacting a picolinic acid derivative with methylsulfonylphenyl precursors in polar aprotic solvents (e.g., DMF) at elevated temperatures (120°C).
- Step 2 : Purification via flash chromatography using gradients of ethyl acetate/hexane.
- Step 3 : Acidic workup (e.g., HCl) to isolate the final product .
| Key Reaction Parameters | Conditions |
|---|---|
| Solvent | DMF, THF |
| Temperature | 75–120°C |
| Purification | Flash chromatography, acidic precipitation |
| Characterization | NMR, ESI-MS, HPLC |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and molecular integrity. For example, methylsulfonyl protons resonate near δ 3.0–3.5 ppm .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peak at m/z 292.2).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% by area normalization) .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Methodological Answer :
- Byproducts : Unreacted intermediates or sulfonic acid derivatives.
- Mitigation :
- Use excess methylsulfonyl chloride to drive the reaction to completion.
- Optimize flash chromatography solvent ratios (e.g., 3:7 ethyl acetate/hexane) to separate impurities .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction yields for this compound synthesis?
- Methodological Answer : A 2 factorial design evaluates variables like temperature, solvent ratio, and catalyst loading. For example:
- Factors : Temperature (80°C vs. 120°C), solvent (DMF vs. THF).
- Response : Yield (%) measured via HPLC.
- Analysis : ANOVA identifies significant factors; interaction plots reveal optimal conditions .
| Factor | Low Level | High Level | Effect on Yield |
|---|---|---|---|
| Temperature | 80°C | 120°C | Positive correlation |
| Solvent | THF | DMF | DMF improves yield |
Q. How do structural modifications (e.g., fluorination or amino substitution) alter the bioactivity of this compound?
- Methodological Answer :
- Fluorination : Introduced at the phenyl ring (e.g., 3-fluoro analogs) enhances metabolic stability and binding affinity to enzymes like kinases.
- Amino Substitution : At the picolinic acid core (e.g., 6-amino derivatives) improves solubility and interaction with biological targets.
- Validation : Molecular docking and in vitro assays (e.g., IC measurements) compare modified vs. parent compound .
Q. What statistical methods resolve contradictions in kinetic data for sulfonylation reactions involving this compound?
- Methodological Answer :
- Principal Component Analysis (PCA) : Reduces dimensionality in datasets (e.g., reaction rate vs. temperature/pH).
- Bayesian Inference : Quantifies uncertainty in conflicting rate constants.
- Case Study : Discrepancies in Arrhenius plots are resolved by identifying outlier conditions (e.g., moisture contamination) .
Q. How does this compound interact with biological macromolecules, and what assays validate these interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (k/k) with proteins like serum albumin.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Inhibitory Assays : Determine IC against target enzymes (e.g., metalloproteases) using fluorogenic substrates .
Methodological Notes
- Synthesis Optimization : Prioritize solvent selection (DMF > THF) and temperature control to minimize side reactions .
- Data Analysis : Employ multivariate statistics to disentangle complex variable interactions in kinetic studies .
- Safety Compliance : Adhere to regulatory guidelines (e.g., FDA prohibitions on human/animal administration) during bioactivity testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
